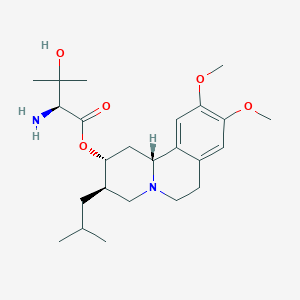

3'-Hydroxy Valbenazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

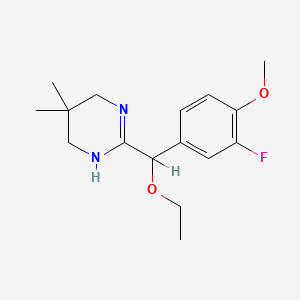

3’-Hydroxy Valbenazine is a derivative of Valbenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor. Valbenazine is primarily used for the treatment of tardive dyskinesia and chorea associated with Huntington’s disease . The compound 3’-Hydroxy Valbenazine is an active metabolite of Valbenazine and plays a crucial role in its pharmacological effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hydroxy Valbenazine involves several steps, starting from dihydroisoquinoline as a key intermediate. The process includes a highly stereoselective 1,3-dipolar cycloaddition, followed by N-O bond cleavage and lactamization . The chiral resolution of racemic hydrotetrabenazine (HTBZ) derived from ketone reduction is also a critical step in the synthesis .

Industrial Production Methods: Industrial production of Valbenazine and its derivatives, including 3’-Hydroxy Valbenazine, often involves the use of crystalline acid addition salts. An improved process for the preparation of Valbenazine tosylate has been developed, which includes reacting the Hydroxy CSA compound with Boc-L-Valine .

Análisis De Reacciones Químicas

Types of Reactions: 3’-Hydroxy Valbenazine undergoes various chemical reactions, including:

Oxidation: Conversion to other hydroxylated metabolites.

Reduction: Formation of reduced derivatives.

Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving nucleophilic or electrophilic reagents.

Major Products: The major products formed from these reactions include various hydroxylated and reduced derivatives of 3’-Hydroxy Valbenazine, which may have different pharmacological properties.

Aplicaciones Científicas De Investigación

3’-Hydroxy Valbenazine has several scientific research applications:

Chemistry: Used as a reference compound in the study of VMAT2 inhibitors.

Biology: Investigated for its role in neurotransmitter regulation and synaptic vesicle function.

Industry: Utilized in the development of new pharmaceuticals targeting VMAT2.

Mecanismo De Acción

The mechanism of action of 3’-Hydroxy Valbenazine involves the inhibition of VMAT2, a transporter that regulates the uptake of monoamines from the cytoplasm to synaptic vesicles for storage and release . By inhibiting VMAT2, 3’-Hydroxy Valbenazine reduces the release of dopamine and other monoamines into the synaptic cleft, thereby alleviating symptoms associated with dopamine hypersensitivity .

Comparación Con Compuestos Similares

Tetrabenazine: Another VMAT2 inhibitor used for similar indications.

Deutetrabenazine: A deuterated form of tetrabenazine with improved pharmacokinetic properties.

Uniqueness: 3’-Hydroxy Valbenazine is unique due to its specific inhibition of VMAT2 with negligible affinity for other receptors, such as dopamine D2 receptors . This selectivity reduces the risk of off-target effects and enhances its therapeutic profile compared to other VMAT2 inhibitors .

Propiedades

Fórmula molecular |

C24H38N2O5 |

|---|---|

Peso molecular |

434.6 g/mol |

Nombre IUPAC |

[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-hydroxy-3-methylbutanoate |

InChI |

InChI=1S/C24H38N2O5/c1-14(2)9-16-13-26-8-7-15-10-20(29-5)21(30-6)11-17(15)18(26)12-19(16)31-23(27)22(25)24(3,4)28/h10-11,14,16,18-19,22,28H,7-9,12-13,25H2,1-6H3/t16-,18-,19-,22-/m1/s1 |

Clave InChI |

RPHPRWCGGJGIHI-WGQQHEPDSA-N |

SMILES isomérico |

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@H](C(C)(C)O)N)OC)OC |

SMILES canónico |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)(C)O)N)OC)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol](/img/structure/B13425211.png)

![1-N-methyl-2-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]benzene-1,2-dicarboxamide](/img/structure/B13425228.png)